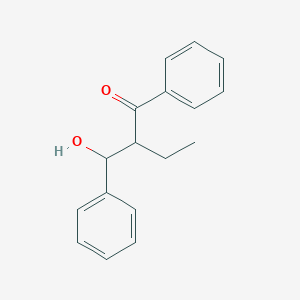
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide typically involves the use of “Click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The benzenesulfonamide group can be introduced through a nucleophilic substitution reaction with sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry reactions, utilizing automated reactors to ensure consistent yields and purity. The use of aqueous media and environmentally friendly solvents is often preferred to minimize the environmental impact .
化学反応の分析
Types of Reactions
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzenesulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sulfonyl chlorides and various nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or the benzenesulfonamide group .
科学的研究の応用
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antimicrobial and antitubercular activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism by which N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring but differ in their substitution patterns and functional groups.
Benzyltriazolylmethyl amine: Another triazole derivative with different applications and properties.
Uniqueness
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is unique due to its specific combination of the triazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II and its potential antimicrobial activities set it apart from other triazole derivatives .
特性
CAS番号 |
57241-13-1 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC名 |
N-(3-methyltriazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChIキー |
VDRRCJIOYPVDQQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


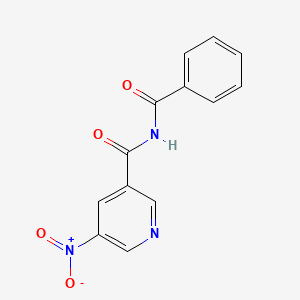
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
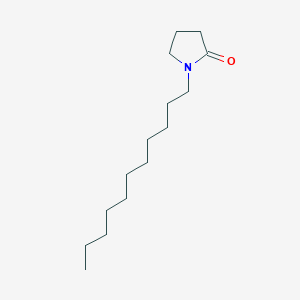

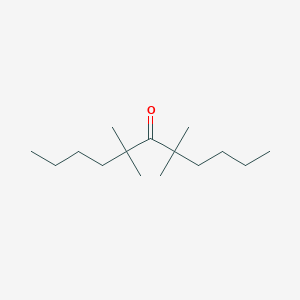
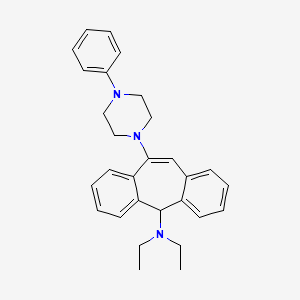
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
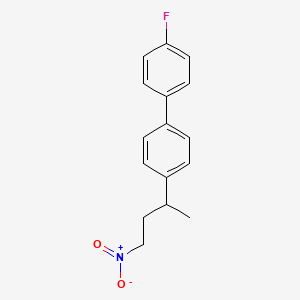
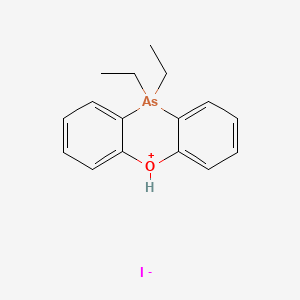

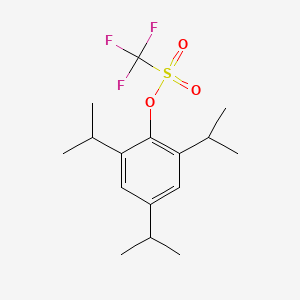
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
